molecular formula C11H14O4 B14757398 Methyl 2,4-dimethoxy-5-methylbenzoate

Methyl 2,4-dimethoxy-5-methylbenzoate

Cat. No.: B14757398
M. Wt: 210.23 g/mol
InChI Key: NYULZYNEENHPSA-UHFFFAOYSA-N
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Description

Methyl 2,4-dimethoxy-5-methylbenzoate is an organic compound with the molecular formula C11H14O4. It is a derivative of benzoic acid, characterized by the presence of two methoxy groups and a methyl group on the benzene ring. This compound is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,4-dimethoxy-5-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 2,4-dimethoxy-5-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through distillation or crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4-dimethoxy-5-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 2,4-dimethoxy-5-methylbenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.

    Industry: It is used in the production of fragrances, flavorings, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2,4-dimethoxy-5-methylbenzoate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Methyl 2,4-dimethoxy-5-methylbenzoate can be compared with other similar compounds, such as:

    Methyl 2,4-dihydroxybenzoate: This compound has hydroxyl groups instead of methoxy groups, which can significantly alter its chemical properties and reactivity.

    Methyl 3,4-dimethoxybenzoate: The position of the methoxy groups on the benzene ring can affect the compound’s reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties that are valuable in various applications.

Properties

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

methyl 2,4-dimethoxy-5-methylbenzoate

InChI

InChI=1S/C11H14O4/c1-7-5-8(11(12)15-4)10(14-3)6-9(7)13-2/h5-6H,1-4H3

InChI Key

NYULZYNEENHPSA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1OC)OC)C(=O)OC

Origin of Product

United States

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